Lipophilicity Tuning: Intermediate XLogP3 of 2.4 Provides a Balanced Permeability–Solubility Profile Compared to N-Phenyl and Di-Methyl Analogs
Among the closest structural analogs sharing the 3-ethoxy-1-ethyl-pyrazole-4-carboxamide core, the m-tolyl analog (target compound) exhibits an intermediate computed lipophilicity (XLogP3) of 2.4 [1]. This places it between the less lipophilic N-phenyl analog (XLogP3 = 2.0) and the more lipophilic N-(2,3-dimethylphenyl) analog (XLogP3 = 2.8), while being comparable to the N-(4-fluorophenyl) analog (XLogP3 = 2.1) [2][3][4].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | N-phenyl analog: 2.0; N-(2,3-dimethylphenyl) analog: 2.8; N-(4-fluorophenyl) analog: 2.1 |
| Quantified Difference | Target is +0.4 logP units above the N-phenyl analog and -0.4 logP units below the 2,3-dimethylphenyl analog. |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
An XLogP3 of 2.4 resides within the optimal range (1–3) for CNS-permeable screening hits, offering a balanced solubility–permeability profile that neither extreme analog provides, thus qualifying this compound for specific screening cascades where overly hydrophilic or hydrophobic compounds would fail.
- [1] PubChem. (2021). Compound Summary for CID 16925405: XLogP3-AA = 2.4. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 16925403: XLogP3-AA = 2.0. National Center for Biotechnology Information. View Source
- [3] PubChem. (2021). Compound Summary for CID 16925443: XLogP3-AA = 2.8. National Center for Biotechnology Information. View Source
- [4] PubChem. (2025). Compound Summary for CID 16925413: XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
